2-quinolin-8-yloxy-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-quinolin-8-yloxy-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a quinoline moiety linked to an acetamide group, which is further substituted with a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-quinolin-8-yloxy-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of Quinolin-8-yloxy Intermediate: The quinoline ring is functionalized to introduce an 8-hydroxy group, which is then converted to the corresponding quinolin-8-yloxy intermediate.
Acetamide Formation: The quinolin-8-yloxy intermediate is reacted with 2,4,6-trimethylphenylamine in the presence of acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-quinolin-8-yloxy-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-quinolin-8-yloxy-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-quinolin-8-yloxy-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various biological targets, including enzymes and receptors, potentially leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-8-yloxy)-N-phenylacetamide: Lacks the 2,4,6-trimethyl substitution on the phenyl ring.
2-(quinolin-8-yloxy)-N-(2,4-dimethylphenyl)acetamide: Similar structure but with fewer methyl groups on the phenyl ring.
2-(quinolin-8-yloxy)-N-(2,6-dimethylphenyl)acetamide: Another analog with different methyl group positioning.
Uniqueness
The presence of the 2,4,6-trimethylphenyl group in 2-quinolin-8-yloxy-N-(2,4,6-trimethylphenyl)acetamide imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
694466-83-6 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4g/mol |
IUPAC Name |
2-quinolin-8-yloxy-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-13-10-14(2)19(15(3)11-13)22-18(23)12-24-17-8-4-6-16-7-5-9-21-20(16)17/h4-11H,12H2,1-3H3,(H,22,23) |
InChI Key |
VALLMRBIFLTCGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC3=C2N=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
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